molecular formula C12H15NO2 B2706898 4-Butoxy-3-methoxybenzonitrile CAS No. 81259-57-6

4-Butoxy-3-methoxybenzonitrile

Cat. No.: B2706898
CAS No.: 81259-57-6
M. Wt: 205.257
InChI Key: GTVWJLHIMNZHPD-UHFFFAOYSA-N
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Description

4-Butoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of benzonitrile, featuring butoxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-Butoxy-3-methoxybenzoic acid.

    Reduction: 4-Butoxy-3-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-3-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. Its molecular targets and pathways are determined by the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzonitrile: Lacks the methoxy group, leading to different reactivity and applications.

    3-Methoxybenzonitrile: Lacks the butoxy group, affecting its solubility and reactivity.

    4-Methoxybenzonitrile: Lacks the butoxy group, leading to different physical and chemical properties.

Uniqueness

4-Butoxy-3-methoxybenzonitrile is unique due to the presence of both butoxy and methoxy groups, which influence its solubility, reactivity, and potential applications. The combination of these substituents makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-butoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVWJLHIMNZHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-methoxy-4-cyano-phenol (0.25 g, 1.67 mmol) and anhydrous DMF (2.00 mL) were added into a flask, then cooled in a water bath while stirring. Several batches of K2CO3 (0.347 g, 2.50 mmol) were added to the mixture and stirred at 20° C. to react for 1 h. n-butyl bromine (0.23 ml, 2.14 mmol) was added into the mixture, which was stirred at room temperature overnight, then heated at 37° C. to react for 6 h. Poured the solution into a mixture of ice/H2O (25 mL), then stirred for 10 min, a precipitate was formed. Filtered, washed with H2O, and air-dried to yield 0.361 g of white solid product with a recovery rate of 92%.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.347 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
25 mL
Type
reactant
Reaction Step Four

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